molecular formula C15H16N2O B14684597 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-47-6

4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14684597
CAS No.: 33228-47-6
M. Wt: 240.30 g/mol
InChI Key: UGLMFGPVWLHAMD-UHFFFAOYSA-N
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Description

4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group attached to a cyclohexa-2,5-dien-1-one ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between 4-propylbenzaldehyde and 2-hydrazinylidene-cyclohexa-2,5-dien-1-one. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
  • 4-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
  • 4-[2-(4-Chlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one[8][8]

Uniqueness

4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

33228-47-6

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(4-propylphenyl)diazenyl]phenol

InChI

InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)16-17-14-8-10-15(18)11-9-14/h4-11,18H,2-3H2,1H3

InChI Key

UGLMFGPVWLHAMD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

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